molecular formula C18H17NO4 B2668139 methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate CAS No. 121616-32-8

methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate

Cat. No.: B2668139
CAS No.: 121616-32-8
M. Wt: 311.337
InChI Key: LNRZMDAFEJIQDM-UHFFFAOYSA-N
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Description

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate is a chemical compound with the molecular formula C18H17NO4. It is commonly used as a reagent in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate typically involves the reaction of fluorenylmethoxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc protecting group.

    HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A coupling reagent used in peptide synthesis.

    DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate is unique due to its specific structure and the stability of the Fmoc protecting group. This stability allows for efficient peptide synthesis with minimal side reactions, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-17(20)10-19-18(21)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRZMDAFEJIQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121616-32-8
Record name methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate
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